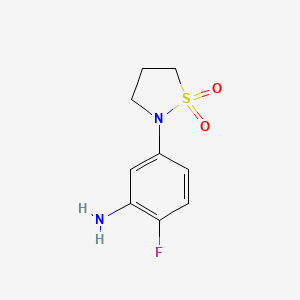![molecular formula C15H25N3O2 B3198898 tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate CAS No. 1016697-48-5](/img/structure/B3198898.png)
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate
Overview
Description
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate: is a chemical compound with the molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol . This compound is primarily used in proteomics research and is known for its solid physical state .
Preparation Methods
The synthesis of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-[4-(dimethylamino)phenyl]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, protein synthesis, and metabolic processes .
Comparison with Similar Compounds
tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate can be compared with similar compounds such as:
tert-butyl (2-aminoethyl)carbamate: This compound has a similar structure but lacks the dimethylamino group, making it less versatile in certain reactions.
tert-butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a methylamino group instead of the dimethylamino group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)17-13(10-16)11-6-8-12(9-7-11)18(4)5/h6-9,13H,10,16H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRFSHJWBTVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


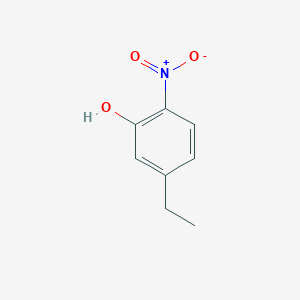
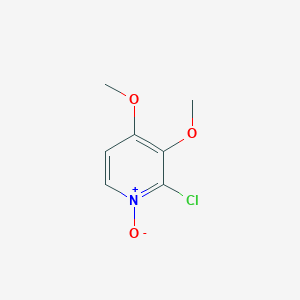
![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)
![tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B3198841.png)
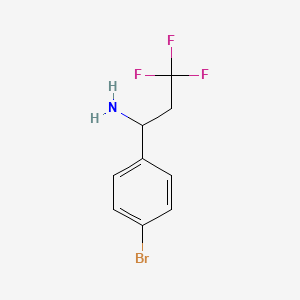
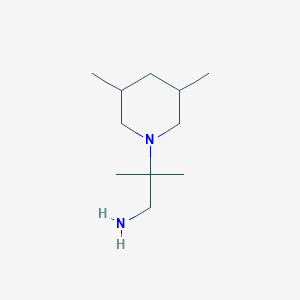
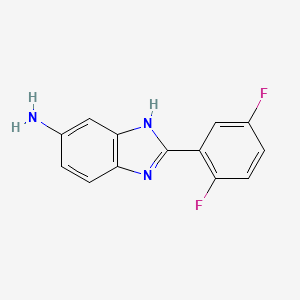


![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)
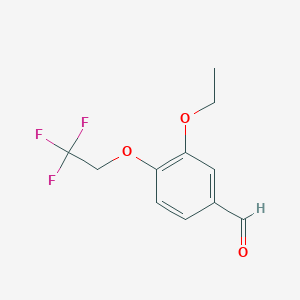
![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)
